molecular formula C47H60ClNO11 B12398529 Wychimicin A

Wychimicin A

Cat. No.: B12398529
M. Wt: 850.4 g/mol
InChI Key: HHJJMAYDQLUZRZ-YNCOMUOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Wychimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Properties

Molecular Formula

C47H60ClNO11

Molecular Weight

850.4 g/mol

IUPAC Name

5-chloro-N-[(2R,3S,4S,6R)-6-[[(1R,3S,6S,7E,9R,11E,16S,17R,18S,20S,21R,22S,23Z)-14-ethyl-17,18,23-trihydroxy-3,8,20,22-tetramethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]-2-hydroxy-3,6-dimethylbenzamide

InChI

InChI=1S/C47H60ClNO11/c1-9-27-18-29-38(23(4)17-33(51)41(29)53)46(8)30(27)11-10-12-34(22(3)15-28-14-13-21(2)20-47(28)43(55)37(42(46)54)45(57)60-47)59-35-19-32(50)39(26(7)58-35)49-44(56)36-25(6)31(48)16-24(5)40(36)52/h10-11,13-16,18,21,23,26,28-30,32-35,38-39,41,50-54H,9,12,17,19-20H2,1-8H3,(H,49,56)/b11-10+,22-15+,42-37-/t21-,23+,26-,28+,29+,30?,32+,33+,34-,35+,38-,39-,41-,46-,47-/m1/s1

InChI Key

HHJJMAYDQLUZRZ-YNCOMUOBSA-N

Isomeric SMILES

CCC1=C[C@H]2[C@@H]([C@H](C[C@@H]([C@@H]2O)O)C)[C@]/3(C1/C=C/C[C@H](/C(=C/[C@@H]4C=C[C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)/C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C(=CC(=C7C)Cl)C)O)O)C

Canonical SMILES

CCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C(=CC(=C7C)Cl)C)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.